(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a propynyl group at the nitrogen atom and a carboxylic acid group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of propargylamine with an appropriate pyrrolidine derivative under suitable conditions. The reaction typically requires a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated propynyl groups.
Substitution: Substituted products with various functional groups replacing the propynyl group.
Scientific Research Applications
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may participate in covalent bonding with target molecules, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the propynyl group, resulting in different reactivity and applications.
Propargylamine: Contains the propynyl group but lacks the pyrrolidine ring, leading to distinct chemical properties.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique properties and applications.
Uniqueness
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the propynyl group and the chiral pyrrolidine ring. This combination imparts specific reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBRBOMLUMFMP-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653102 |
Source
|
Record name | 1-Prop-2-yn-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199918-49-5 |
Source
|
Record name | 1-Prop-2-yn-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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